Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
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Overview
Description
Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,5-dimethyl-1H-pyrazole in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature. The nitro group is then reduced to an amine, followed by esterification with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazolones or reduction to form pyrazolines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid[][3].
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Pyrazolones.
Reduction: Pyrazolines.
Hydrolysis: 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.
Scientific Research Applications
Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition of their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-5-(1H-pyrazol-1-yl)benzoate: Lacks the dimethyl groups on the pyrazole ring.
Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate: Similar structure but with different substituents on the benzene ring.
This compound: Contains additional functional groups such as hydroxyl or amino groups.
Uniqueness
This compound is unique due to the presence of both the chloro and ester groups, which provide distinct reactivity and potential for diverse applications. The dimethyl groups on the pyrazole ring also contribute to its unique chemical and biological properties .
Properties
Molecular Formula |
C14H15ClN2O2 |
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Molecular Weight |
278.73 g/mol |
IUPAC Name |
ethyl 2-chloro-5-(3,5-dimethylpyrazol-1-yl)benzoate |
InChI |
InChI=1S/C14H15ClN2O2/c1-4-19-14(18)12-8-11(5-6-13(12)15)17-10(3)7-9(2)16-17/h5-8H,4H2,1-3H3 |
InChI Key |
APSURNGQWBBCGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N2C(=CC(=N2)C)C)Cl |
Origin of Product |
United States |
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